molecular formula C8H21NO6P2 B12936628 Dibutylamidodiphosphoric acid CAS No. 10024-88-1

Dibutylamidodiphosphoric acid

Cat. No.: B12936628
CAS No.: 10024-88-1
M. Wt: 289.20 g/mol
InChI Key: FWLZLRFPZLTBRF-UHFFFAOYSA-N
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Description

Dibutylamidodiphosphoric acid is a chemical compound with the molecular formula C8H21NO6P2 It is known for its unique structure and properties, making it a subject of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutylamidodiphosphoric acid typically involves the reaction of dibutylamine with phosphorus oxychloride, followed by hydrolysis. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. The general reaction can be represented as follows:

[ \text{POCl}_3 + \text{(C}_4\text{H}_9\text{)}_2\text{NH} \rightarrow \text{(C}_4\text{H}_9\text{)}_2\text{NPOCl}_2 ] [ \text{(C}_4\text{H}_9\text{)}_2\text{NPOCl}_2 + \text{H}_2\text{O} \rightarrow \text{(C}_4\text{H}_9\text{)}_2\text{NPO(OH)}_2 ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dibutylamidodiphosphoric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert it to lower oxidation state compounds.

    Substitution: The amido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized phosphoric acid compounds.

Scientific Research Applications

Dibutylamidodiphosphoric acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential role in biochemical processes and as a tool for probing biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism by which dibutylamidodiphosphoric acid exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dibutylamidodiphosphoric acid include other phosphoric acid derivatives and amido phosphates, such as:

  • Diethylamidodiphosphoric acid
  • Dimethylamidodiphosphoric acid
  • Diphenylamidodiphosphoric acid

Uniqueness

This compound is unique due to its specific structural features, such as the dibutylamido group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective.

Properties

CAS No.

10024-88-1

Molecular Formula

C8H21NO6P2

Molecular Weight

289.20 g/mol

IUPAC Name

N,N-dibutyl-phosphonooxyphosphonamidic acid

InChI

InChI=1S/C8H21NO6P2/c1-3-5-7-9(8-6-4-2)16(10,11)15-17(12,13)14/h3-8H2,1-2H3,(H,10,11)(H2,12,13,14)

InChI Key

FWLZLRFPZLTBRF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)P(=O)(O)OP(=O)(O)O

Origin of Product

United States

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